![molecular formula C20H20BrNO6 B4296305 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene](/img/structure/B4296305.png)
6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene
Overview
Description
6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene, also known as BDMC, is a natural compound that has been found to possess significant biological activity. BDMC belongs to the family of chromenes, which are known for their diverse range of biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene has also been shown to possess anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene in lab experiments is its potent anticancer activity. 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene has been shown to be effective against a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. One limitation of using 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene. One area of research is the development of new anticancer drugs based on the structure of 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene. Another area of research is the investigation of the potential use of 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene in the treatment of inflammatory diseases, such as arthritis and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene and its potential side effects.
Scientific Research Applications
6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene has been extensively studied for its biological properties. It has been found to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as arthritis and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6-bromo-2-(3,4-diethoxyphenyl)-8-methoxy-3-nitro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO6/c1-4-26-16-7-6-12(10-17(16)27-5-2)19-15(22(23)24)9-13-8-14(21)11-18(25-3)20(13)28-19/h6-11,19H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKDQMRTJRQVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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